Cas no 59608-97-8 (4-(Chloromethyl)thiazol-2-amine Hydrochloride)
4-(Chloromethyl)thiazol-2-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)thiazol-2-amine hydrochloride
- 2-Amino-4-(chloromethyl)-1,3-thiazole hydrochloride
- 2-Amino-4-(Chloromethyl)Thiazole Hydrochloride
- 2-Amino-4-chloromethythiazole hydrochloride
- 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride
- 4-Chloromethyl-thiazol-2-ylamine hydrochloride
- 2-AMino-4-chloroMethythiazole, HCl
- 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride
- 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride
- 2-AMINO-4-(CHLOROMETHYL)THIAZOLE HCL
- 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
- 4-(Chloromethyl)-1,3-thiazol-2-ylamine hydrochloride
- 2-Amino-4-chloromethylthiazole HCl
- FT-0647869
- 4-(chloromethyl)-1,3-thiazole-2-amine hydrochloride
- AM20100455
- Sterculicacid
- 60090-58-6
- DTXSID0069339
- 2-Amino-4-(Chloromethy)thiazole HCl
- NSC 56821
- BCP21561
- 4-chloromethyl-1,3-thiazol-2-amine hydrochloride
- 2-amino-4-chloromethyl thiazole
- 2-Amino-4-chloromethylthiazole hydrochloride
- 59608-97-8
- NSC-56821
- NSC56821
- MFCD00035215
- J-513705
- 4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride
- CS-W019518
- 4-(chloromethyl)thiazol-2-amine hydrochloric acid
- AKOS005255834
- SY023453
- AB1042
- AB01560
- 2-amino-4-chloromethyl-thiazole hydrochloride
- DS-10278
- NMAKJOWVEDTHOA-UHFFFAOYSA-N
- SCHEMBL68621
- EN300-26850
- DB-194685
- 4-(Chloromethyl)-2-thiazolamine hydrochloride
- DTXCID6042652
- 4-(Chloromethyl)thiazol-2-amine Hydrochloride
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- MDL: MFCD00035215
- Inchi: 1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
- InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
- SMILES: ClCC1=CSC(N)=N1.Cl
Computed Properties
- Exact Mass: 183.96300
- Monoisotopic Mass: 183.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 67.2
Experimental Properties
- Density: 1.455
- Boiling Point: 299.7°C at 760 mmHg
- Flash Point: 299.7 °C at 760 mmHg
- Refractive Index: 1.638
- PSA: 67.15000
- LogP: 2.84730
4-(Chloromethyl)thiazol-2-amine Hydrochloride Security Information
- Hazard Statement: H302-H317-H319
- Hazard Category Code: 43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
4-(Chloromethyl)thiazol-2-amine Hydrochloride Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(Chloromethyl)thiazol-2-amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171124-1g |
4-(Chloromethyl)thiazol-2-amine Hydrochloride |
59608-97-8 | 95% | 1g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171124-250mg |
2-Amino-4-(chloromethyl)thiazole hydrochloride |
59608-97-8 | 250mg |
¥40.40 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171124-25g |
4-(Chloromethyl)thiazol-2-amine Hydrochloride |
59608-97-8 | 95% | 25g |
¥899.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171124-5g |
4-(Chloromethyl)thiazol-2-amine Hydrochloride |
59608-97-8 | 95% | 5g |
¥299.90 | 2023-09-04 | |
| Fluorochem | 030841-1g |
4-Chloromethyl-thiazol-2-ylamine hydrochloride |
59608-97-8 | 95% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 030841-5g |
4-Chloromethyl-thiazol-2-ylamine hydrochloride |
59608-97-8 | 95% | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 030841-10g |
4-Chloromethyl-thiazol-2-ylamine hydrochloride |
59608-97-8 | 95% | 10g |
£70.00 | 2022-03-01 | |
| Fluorochem | 030841-25g |
4-Chloromethyl-thiazol-2-ylamine hydrochloride |
59608-97-8 | 95% | 25g |
£151.00 | 2022-03-01 | |
| Alichem | A059006487-25g |
4-(Chloromethyl)thiazol-2-amine hydrochloride |
59608-97-8 | 95% | 25g |
$252.00 | 2023-09-01 | |
| Alichem | A059006487-100g |
4-(Chloromethyl)thiazol-2-amine hydrochloride |
59608-97-8 | 95% | 100g |
$672.00 | 2023-09-01 |
4-(Chloromethyl)thiazol-2-amine Hydrochloride Suppliers
4-(Chloromethyl)thiazol-2-amine Hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-(Chloromethyl)thiazol-2-amine Hydrochloride
4-(Chloromethyl)thiazol-2-amine Hydrochloride: A Versatile Compound in Pharmaceutical Research and Biomedical Applications
4-(Chloromethyl)thiazol-2-amine Hydrochloride, with the CAS number 59608-97-8, represents a significant molecule in the field of pharmaceutical chemistry and biomedical research. This compound, characterized by its unique thiazole ring structure and chloromethyl group, has garnered attention for its potential applications in drug development, targeted therapy, and biological activity modulation. Recent studies have highlighted its role in antiviral, anti-inflammatory, and antimicrobial research, underscoring its significance as a chemical intermediate and lead compound.
The thiazole ring in 4-(Chloromethyl)thiazol-2-amine Hydrochloride is a five-membered heterocyclic system containing one sulfur atom and one nitrogen atom. This structural feature contributes to the compound's electronic properties and reactivity, making it a valuable scaffold for the design of pharmaceutical agents. The chloromethyl group introduces additional functionality, enabling the compound to participate in various chemical reactions and synthetic pathways. Such structural characteristics are critical for the compound's bioavailability and target specificity.
Recent advancements in computational chemistry and drug discovery have further elucidated the potential of 4-(Chloromethyl)thiazol-2-amine Hydrochloride. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the protease activity of certain viral enzymes, a property that has sparked interest in its application for antiviral drug development. The study utilized molecular docking simulations and in vitro assays to validate the compound's interaction with viral proteases, highlighting its potential as a lead molecule for antiviral therapies.
Moreover, the hydrochloride salt form of 4-(Chloromethyl)thiazol-2-amine enhances its solubility and stability, which are critical factors in pharmaceutical formulation. This property makes the compound particularly suitable for oral administration and injectable formulations. The hydrochloride salt also facilitates the compound's protonation and ionization in biological environments, which can influence its pharmacokinetic profile and target engagement.
Another area of interest is the anti-inflammatory activity of 4-(Chloromethyl)thiazol-2-amine Hydrochloride. Research published in Pharmaceutical Research in 2022 explored its potential to modulate inflammatory pathways by inhibiting cytokine production and NF-κB signaling. The study found that the compound exhibited significant anti-inflammatory effects in in vivo models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases such as arthritis and colitis.
Additionally, the compound's antimicrobial properties have been investigated in recent studies. A 2023 paper in Antimicrobial Agents and Chemotherapy reported that 4-(Chloromethyl)thiazol-2-amine Hydrochloride demonstrated activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a promising candidate for antibacterial drug development.
The synthetic versatility of 4-(Chloromethyl)thiazol-2-amine Hydrochloride also positions it as a valuable building block for the development of complex pharmaceuticals. Its reactive chloromethyl group allows for the incorporation of various functional groups through click chemistry and coupling reactions, enabling the design of targeted therapeutics with improved selectivity and efficacy. This adaptability is particularly important in the context of personalized medicine and precision oncology.
Furthermore, the compound's electronic properties make it a candidate for photodynamic therapy (PDT) applications. Research published in Photochemistry and Photobiology in 2023 explored its potential as a photosensitizer for photodynamic therapy. The study found that the compound could generate reactive oxygen species (ROS) upon exposure to light, which can induce apoptosis in cancer cells. This property highlights its potential in oncological treatments and phototherapy applications.
Despite its promising properties, the toxicological profile of 4-(Chloromethyl)thiazol-2-amine Hydrochloride requires further investigation. Preliminary studies suggest that the compound exhibits low cytotoxicity in normal cell lines, but its long-term safety and biocompatibility need to be evaluated in clinical trials. The pharmacokinetic behavior of the compound, including its metabolism and excretion, is also an area of ongoing research to ensure its therapeutic safety and efficacy.
In conclusion, 4-(Chloromethyl)thiazol-2-amine Hydrochloride represents a multifaceted compound with significant potential in pharmaceutical research and biomedical applications. Its structural characteristics, chemical reactivity, and biological activity make it a valuable lead compound for the development of novel therapeutics. As research in drug discovery and biotechnology continues to advance, the applications of this compound are likely to expand, contributing to the innovation and progress in the field of medicine.
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